Cas no 847409-29-4 (3-(3-fluorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide)

3-(3-Fluorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide is a fluorinated benzofuran derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates dual fluorine substitutions, enhancing its binding affinity and metabolic stability in biological systems. The compound's benzofuran core and amide linkages contribute to its versatility as a scaffold for drug development, particularly in targeting enzyme inhibition or receptor modulation. Its well-defined molecular architecture allows for precise interactions in biochemical assays, making it a valuable intermediate for synthesizing novel therapeutic agents. The presence of fluorinated aromatic rings may also improve bioavailability and selectivity, supporting its use in exploratory pharmacological studies.
3-(3-fluorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide structure
847409-29-4 structure
Product Name:3-(3-fluorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide
CAS No:847409-29-4
MF:C22H14F2N2O3
MW:392.354972362518
CID:6235964
PubChem ID:20875310
Update Time:2025-05-21

3-(3-fluorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-(3-fluorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide
    • 3-[(3-fluorobenzoyl)amino]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide
    • 3-(3-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide
    • 847409-29-4
    • F0666-0796
    • AKOS001844705
    • Inchi: 1S/C22H14F2N2O3/c23-14-8-10-16(11-9-14)25-22(28)20-19(17-6-1-2-7-18(17)29-20)26-21(27)13-4-3-5-15(24)12-13/h1-12H,(H,25,28)(H,26,27)
    • InChI Key: STALRUAJZJVOMS-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)C(NC1=C(C(NC2C=CC(=CC=2)F)=O)OC2C=CC=CC1=2)=O

Computed Properties

  • Exact Mass: 392.09724864g/mol
  • Monoisotopic Mass: 392.09724864g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 597
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 71.3Ų

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3-(3-fluorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide Related Literature

Additional information on 3-(3-fluorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide

Recent Advances in the Study of 3-(3-fluorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide (CAS: 847409-29-4)

The compound 3-(3-fluorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide (CAS: 847409-29-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This benzofuran derivative has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. Recent studies have focused on its synthesis, structural characterization, and biological activity, providing valuable insights into its mechanism of action and potential clinical applications.

One of the key areas of research has been the compound's role as a kinase inhibitor. Kinases are critical enzymes involved in signal transduction and cellular regulation, making them attractive targets for drug development. Preliminary studies indicate that 3-(3-fluorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide exhibits selective inhibition against certain kinase isoforms, which could be leveraged for the treatment of cancers and inflammatory diseases. The compound's unique structural features, including the fluorinated benzamido and benzofuran moieties, contribute to its binding affinity and specificity.

In addition to its kinase inhibitory properties, recent investigations have explored the compound's pharmacokinetic and pharmacodynamic profiles. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have been employed to characterize its metabolic stability and bioavailability. These studies have revealed that the compound demonstrates favorable absorption and distribution properties, with minimal off-target effects, suggesting its potential as a lead candidate for further drug development.

Another noteworthy aspect of the research is the exploration of the compound's anti-inflammatory and anti-proliferative effects. In vitro and in vivo models have demonstrated its efficacy in reducing inflammatory markers and inhibiting the growth of cancer cell lines. These findings are particularly relevant for the development of novel therapeutics for conditions such as rheumatoid arthritis and certain types of leukemia. The compound's dual functionality as both an anti-inflammatory and anti-proliferative agent highlights its versatility and broad therapeutic potential.

Despite these promising results, challenges remain in optimizing the compound's efficacy and safety profile. Current research efforts are focused on structural modifications to enhance its potency and reduce potential toxicity. Computational modeling and structure-activity relationship (SAR) studies are being utilized to guide these modifications, with the aim of developing derivatives with improved therapeutic indices.

In conclusion, 3-(3-fluorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide (CAS: 847409-29-4) represents a compelling area of research in chemical biology and pharmaceutical science. Its unique structural and functional properties, combined with its demonstrated biological activity, position it as a promising candidate for further investigation. Continued research into its mechanism of action, pharmacokinetics, and potential clinical applications will be critical in unlocking its full therapeutic potential.

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